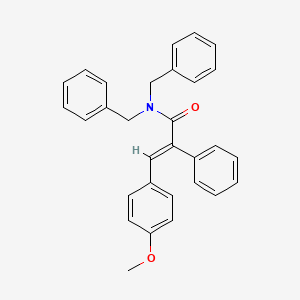
N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as DBMPA, is a chemical compound that belongs to the family of acrylamide derivatives. DBMPA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mécanisme D'action
The mechanism of action of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide is not fully understood. However, it has been proposed that N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and inhibition of oncogenes.
Biochemical and Physiological Effects:
N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and melanoma. N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to exhibit low toxicity in normal cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide is its high yield in the synthesis process. N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one limitation of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide is its limited solubility in water, which can make it challenging to work with in aqueous environments.
Orientations Futures
There are several future directions for research on N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide. One potential direction is the development of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide-based fluorescent probes for imaging of cancer cells. Another potential direction is the investigation of the mechanism of action of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide in more detail. Additionally, the development of new synthetic methods for N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide could lead to the discovery of new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide involves the reaction of N,N-dibenzylacrylamide with 4-methoxybenzaldehyde in the presence of a base, such as potassium carbonate. The reaction proceeds through an aldol condensation reaction, resulting in the formation of N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide. The yield of the reaction is typically high, ranging from 70-90%.
Applications De Recherche Scientifique
N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has also been studied for its potential application as a fluorescent probe for imaging of cancer cells. In addition, N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been investigated for its potential application in material science, specifically in the development of organic semiconductors.
Propriétés
IUPAC Name |
(E)-N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO2/c1-33-28-19-17-24(18-20-28)21-29(27-15-9-4-10-16-27)30(32)31(22-25-11-5-2-6-12-25)23-26-13-7-3-8-14-26/h2-21H,22-23H2,1H3/b29-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJQGKPTSNUMAB-XHLNEMQHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N,N-dibenzyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B4890948.png)
![ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B4890954.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4890959.png)
![5-[2-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890967.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4890978.png)
![N-[6-methyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B4890986.png)
![2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4891001.png)
![N-allyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4891006.png)
![5,6-dimethyl-3-phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4891013.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4891018.png)
![rel-(2R,3R)-3-[{[1-(hydroxymethyl)cyclobutyl]methyl}(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4891038.png)
![diphenyl [(4-methylphenyl)hydrazono]malonate](/img/structure/B4891042.png)
![N-(4-methylphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4891046.png)